molecular formula C24H25N5O3 B11038623 {7-[4-(Benzyloxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}(morpholin-4-yl)methanone

{7-[4-(Benzyloxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}(morpholin-4-yl)methanone

Cat. No.: B11038623
M. Wt: 431.5 g/mol
InChI Key: AHGJCGMZLVHYKG-UHFFFAOYSA-N
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Description

The compound “{7-[4-(Benzyloxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}(morpholin-4-yl)methanone” is a heterocyclic compound that belongs to the class of triazolopyrimidines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “{7-[4-(Benzyloxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}(morpholin-4-yl)methanone” can be achieved through a multi-step process involving the formation of the triazolopyrimidine core followed by functionalization with the benzyloxyphenyl and morpholinylmethanone groups. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazolopyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation and eco-friendly conditions can be advantageous for industrial applications, as they offer shorter reaction times and higher yields . Additionally, the scalability of the reaction and the functional group tolerance make this method suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

The compound “{7-[4-(Benzyloxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}(morpholin-4-yl)methanone” can undergo various chemical reactions, including:

    Oxidation: The benzyloxyphenyl group can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: The triazolopyrimidine core can be reduced under specific conditions to yield dihydro derivatives.

    Substitution: The morpholinylmethanone moiety can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include benzoic acid derivatives, dihydrotriazolopyrimidines, and various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, the compound has shown potential as an inhibitor of various enzymes and receptors. Its ability to interact with biological targets makes it a valuable tool for studying biochemical pathways and developing new therapeutic agents .

Medicine

In medicinal chemistry, “{7-[4-(Benzyloxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}(morpholin-4-yl)methanone” has been investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent. Its ability to modulate specific molecular targets makes it a promising candidate for drug development .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with enhanced stability, conductivity, or other desirable characteristics .

Mechanism of Action

The mechanism of action of “{7-[4-(Benzyloxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}(morpholin-4-yl)methanone” involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxyphenyl group and the morpholinylmethanone moiety play crucial roles in binding to these targets, leading to the modulation of their activity. The triazolopyrimidine core is responsible for the overall stability and specificity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of “{7-[4-(Benzyloxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}(morpholin-4-yl)methanone” lies in its specific combination of functional groups, which confer distinct biological and chemical properties. The presence of the benzyloxyphenyl group and the morpholinylmethanone moiety enhances its binding affinity and specificity towards molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C24H25N5O3

Molecular Weight

431.5 g/mol

IUPAC Name

[5-methyl-7-(4-phenylmethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C24H25N5O3/c1-17-21(23(30)28-11-13-31-14-12-28)22(29-24(27-17)25-16-26-29)19-7-9-20(10-8-19)32-15-18-5-3-2-4-6-18/h2-10,16,22H,11-15H2,1H3,(H,25,26,27)

InChI Key

AHGJCGMZLVHYKG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)OCC4=CC=CC=C4)C(=O)N5CCOCC5

Origin of Product

United States

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